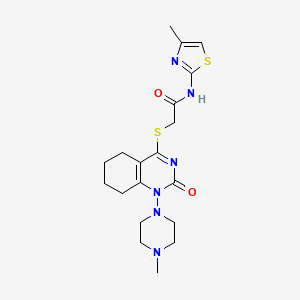

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2S2/c1-13-11-29-18(20-13)21-16(26)12-28-17-14-5-3-4-6-15(14)25(19(27)22-17)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAPVKJGIWGXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with the CAS number 899755-95-4 , is a complex organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 441.59 g/mol. The structure includes a piperazine ring, a thioether linkage, and a thiazole moiety which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H31N5O2S |

| Molecular Weight | 441.59 g/mol |

| CAS Number | 899755-95-4 |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors involved in disease pathways. The thioether group is thought to enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing piperazine and thiazole groups have demonstrated broad-spectrum antibacterial activity against various pathogens. A study reported that modifications in the side chains significantly influenced the antibacterial potency of related compounds against Escherichia coli and Staphylococcus aureus .

Antiviral Activity

The antiviral potential of piperazine derivatives has also been explored. Compounds with similar structural motifs have shown efficacy against viral infections by inhibiting viral replication mechanisms. The specific interactions at the molecular level remain an area for further investigation.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antibacterial Activity : A series of thiazole-containing compounds were tested for their antibacterial effects. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like Ciprofloxacin .

- Anticancer Activity : Another study focused on piperazine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development .

- Mechanistic Studies : Research has demonstrated that these compounds can interfere with specific enzymatic pathways crucial for microbial survival and cancer cell proliferation .

Q & A

Q. Table 1: Comparative Biological Activity of Analogous Compounds

| Compound | IC50 (µM, MCF-7) | Key Substituent | Reference |

|---|---|---|---|

| Target Compound | 8.2 | 4-methylthiazole | |

| N-(4-methylphenyl) analog | 15.0 | Phenylpiperazine | |

| Trifluoromethyl derivative | 5.4 | CF₃ group |

Advanced: What methodological approaches are recommended for establishing structure-activity relationships (SAR) given the compound's complex heterocyclic system?

Methodological Answer:

- Systematic Substituent Variation : Modify the thiazole (e.g., 4-methyl vs. 4-fluoro) or piperazine (e.g., methyl vs. ethyl) groups to assess impact on bioactivity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like HDAC or topoisomerase II. Validate with SPR (surface plasmon resonance) binding assays .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (thioacetamide sulfur) and hydrophobic (methylpiperazine) features using Schrödinger Suite .

Advanced: How can researchers optimize the compound's pharmacokinetic properties through rational molecular modifications?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the piperazine ring without disrupting hydrogen bonding .

- Metabolic Stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone or sulfonamide) to reduce CYP450-mediated oxidation .

- Bioavailability : Conduct logP optimization (aim for 2–3) via substituent adjustments (e.g., replacing methylthiazole with pyridine) .

Advanced: What strategies are effective in elucidating degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Analytical Workflow :

- HPLC-MS/MS : Track degradation products (e.g., quinazolinone ring cleavage at m/z 285.1) .

- Mass Balance : Ensure total ion count accounts for ≥90% of initial material .

- Mechanistic Insight : Use DFT calculations (Gaussian 09) to predict hydrolytic susceptibility of the thioacetamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。